![molecular formula C23H19BrClN3OS2 B2863173 3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole CAS No. 344274-99-3](/img/structure/B2863173.png)

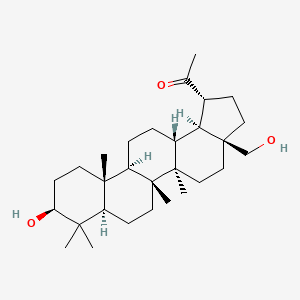

3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

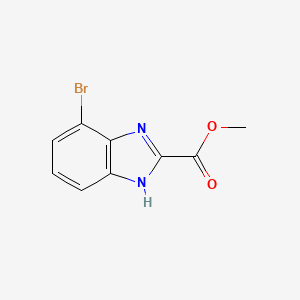

This compound is a complex organic molecule with the molecular formula C19H19BrClN3OS2 . It’s a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms .

Molecular Structure Analysis

The 3D structure of this compound has been confirmed by single-crystal X-ray diffraction . The molecule’s conformation in the crystal structure is significantly influenced by crystal packing forces .Physical And Chemical Properties Analysis

This compound has a boiling point of 699.8±65.0 C at 760 mmHg and a refractive index of 1.688 . More detailed physical and chemical properties would require experimental determination or computational prediction.Scientific Research Applications

Alkylation and Derivative Synthesis

Research by Kaldrikyan et al. (2016) discusses the reactions of 1,2,4-triazole-3-thiols, which are structurally similar to the compound , leading to new 3-sulfanyl-1,2,4-triazoles. This demonstrates the compound's potential in synthesizing novel derivatives through alkylation processes (Kaldrikyan et al., 2016).

Bromine to Lithium Exchange Reactions

Iddon and Nicholas (1996) explored bromine → lithium exchange reactions of certain 1,2,3-triazoles, which are related to the target compound. This indicates its relevance in organic synthesis, particularly in manipulating triazole structures (Iddon & Nicholas, 1996).

Antiproliferative and Antilipolytic Activities

Shkoor et al. (2021) synthesized derivatives of 1,2,4-triazole and evaluated their antiproliferative and antilipolytic activities. This research highlights the potential of triazole derivatives in biomedical applications, particularly in cancer and obesity research (Shkoor et al., 2021).

Novel Synthesis Methods

The work of Pokhodylo and Obushak (2019) involved synthesizing novel triazole derivatives, demonstrating the compound's versatility in chemical synthesis and the creation of new chemical entities (Pokhodylo & Obushak, 2019).

Antibacterial and Antifungal Activities

Wang et al. (2010) synthesized novel 1,2,3-triazole compounds and evaluated their antibacterial and antifungal activities. This indicates the potential use of such compounds in developing new antimicrobial agents (Wang et al., 2010).

Antitumor Activity

Hu et al. (2008) investigated the synthesis of bis(s-triazole Schiff-base)s and their antitumor activity. This research suggests the applicability of triazole derivatives in cancer treatment (Hu et al., 2008).

Properties

IUPAC Name |

3-[(4-bromophenyl)methylsulfinylmethyl]-5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrClN3OS2/c24-19-10-6-18(7-11-19)15-31(29)16-22-26-27-23(28(22)21-4-2-1-3-5-21)30-14-17-8-12-20(25)13-9-17/h1-13H,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTYWNLENRYFCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)CS(=O)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2863090.png)

![N-[3-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2863094.png)

![3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2863096.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-phenyl-1-benzofuran-3-carboxamide](/img/structure/B2863097.png)

![2-(4-chlorophenoxy)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2863098.png)

![8-benzyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863103.png)

![{[7-(2-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2863106.png)

![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/no-structure.png)